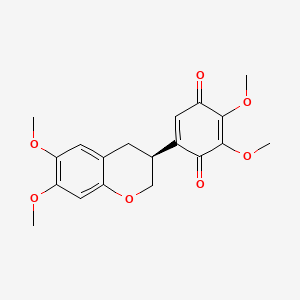

Abruquinone A

描述

Structure

3D Structure

属性

CAS 编号 |

71593-10-7 |

|---|---|

分子式 |

C19H20O7 |

分子量 |

360.4 g/mol |

IUPAC 名称 |

5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1 |

InChI 键 |

ILLAZKQERSVUDX-LLVKDONJSA-N |

手性 SMILES |

COC1=C(C=C2C(=C1)C[C@H](CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Abroquinone A |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Abruquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Abruquinone A, a bioactive isoflavanquinone derived from the roots of Abrus precatorius. This document details the experimental protocols for its extraction and purification, presents its physicochemical and biological properties in a structured format, and visualizes its potential mechanisms of action based on current scientific understanding of related compounds.

Introduction

Abrus precatorius, a plant from the Fabaceae family, is a well-known source of various secondary metabolites with diverse biological activities. Among these, the isoflavanquinones, including this compound, have garnered significant interest for their potential therapeutic applications. This compound has been identified as a potent anti-inflammatory and anti-proliferative agent, making it a promising candidate for further investigation in drug discovery and development.[1][2] This guide serves as a comprehensive resource for researchers seeking to isolate and study this compound.

Physicochemical Properties of this compound

This compound is characterized by its isoflavanquinone core structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | PubChem |

| Molecular Weight | 360.36 g/mol | PubChem |

| Appearance | Amorphous yellow solid | [3] |

| Class | Isoflavanquinone | [4] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from the roots of Abrus precatorius.

Plant Material Collection and Preparation

-

Collection: The roots of Abrus precatorius are harvested and authenticated by a qualified botanist.

-

Drying: The collected roots are thoroughly washed with water and then dried in an oven at a temperature between 30-60°C to remove moisture.[5]

-

Grinding: The dried plant material is ground into a coarse powder using a hammer mill.[5] The powdered material should be stored in a cool, dry place prior to extraction.

Extraction of Isoflavanquinones

-

Solvent Maceration: 200 g of the dried, ground root powder is macerated with 1 L of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 1 hour with occasional stirring.[5]

-

Filtration and Re-extraction: The solvent is filtered, and the residual plant material is subjected to a second extraction overnight with 500 mL of the same solvent mixture, followed by filtration. A third extraction for 1 hour with 500 mL of the solvent mixture is performed to ensure maximum recovery of the compounds.[5]

-

Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary vacuum evaporator at a temperature below 45°C. The resulting crude extract is then dried in vacuo for 24 hours.[5] The typical yield of the dried extract is approximately 7.7% (w/w) of the initial dried plant material.[5]

Isolation and Purification by Column Chromatography

-

Stationary Phase: Silica gel is used as the stationary phase for the chromatographic separation.

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., n-hexane). The column should be packed uniformly to avoid channeling and ensure good separation.

-

Sample Loading: The dried crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The separation of compounds is achieved by gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating isoflavanquinones is a gradient of n-hexane and ethyl acetate (EtOAc). The fractions are collected sequentially.

-

Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

-

Final Purification: The pooled fractions containing this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[5]

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass and molecular formula of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of this compound.[4]

-

Circular Dichroism (CD) Spectroscopy: This method is employed to determine the absolute configuration of the chiral centers in the molecule.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound. Detailed experimental values can be found in the cited literature.

Table 1: Chromatographic and Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Ion [M+H]⁺ (HRESI-MS) | m/z 361.1287 | [4] (inferred) |

| TLC Mobile Phase (example) | n-hexane:EtOAc (gradient) | General protocol |

| TLC Rf Value | Dependent on exact solvent system | Experimental |

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for this compound have been reported in the literature.[3][4] Researchers are directed to these publications for the specific spectral assignments.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-proliferative activities.[2] The precise signaling pathways through which this compound exerts these effects are still under investigation. However, based on studies of structurally related quinone compounds, plausible mechanisms can be proposed.

Anti-Inflammatory Activity

The anti-inflammatory effects of many quinone-containing compounds are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of the inflammatory response.

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Anti-Proliferative Activity

The anti-proliferative effects of quinones are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. This can be mediated through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways like MAPK, Akt, and STAT3.[6]

Figure 2: Proposed anti-proliferative signaling pathway of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its discovery, isolation, and characterization, intended to facilitate further research into its mechanism of action and potential clinical applications. The detailed protocols and compiled data serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate its biological activities and to explore its development as a novel therapeutic agent.

Experimental Workflow Visualization

The overall process from plant material to pure compound is summarized in the following workflow diagram.

Figure 3: General experimental workflow for the isolation of this compound.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 2. Isoflavanquinones from Abrus precatorius roots with their antiproliferative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitrypanosomal isoflavan quinones from Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Abruquinone A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it delves into its anti-inflammatory and anti-proliferative effects, outlining the current understanding of the signaling pathways involved. This document aims to serve as a vital resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | PubChem[1] |

| Molecular Weight | 360.36 g/mol | PubChem[1] |

| CAS Number | 71593-10-7 | PubChem[1] |

| IUPAC Name | 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[1] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C--INVALID-LINK--C3=CC(=O)C(=C(C3=O)OC)OC)OC | PubChem[1] |

| Appearance | Yellow solid (inferred from related quinone compounds) | |

| Melting Point | Data not available | |

| Solubility | Data not available; likely soluble in polar organic solvents like ethanol, methanol, and DMSO.[2] | |

| XLogP3-AA (Computed) | 2.1 | PubChem[1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While complete spectral data with peak assignments for this compound are not widely published, the following sections describe the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the complex structure of this compound. The spectra would be characterized by signals corresponding to the aromatic protons of the chromenone and benzoquinone rings, methoxy groups, and the aliphatic protons of the dihydropyran ring. 2D NMR techniques such as COSY and HMBC would be instrumental in assigning these signals unambiguously.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretching: Strong absorptions corresponding to the two carbonyl groups of the quinone moiety.

-

C-O stretching: Bands associated with the methoxy and ether linkages.

-

C=C stretching: Absorptions from the aromatic rings.

-

C-H stretching: Signals from the aromatic and aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to exhibit absorption maxima characteristic of its conjugated isoflavanquinone structure. The extended conjugation in the molecule is expected to result in absorptions in the UV and possibly the visible regions of the electromagnetic spectrum.[5][6]

Experimental Protocols

Isolation and Purification of this compound from Abrus precatorius

The following is a general protocol for the isolation of isoflavonoids from the roots of Abrus precatorius, which can be adapted for the specific isolation of this compound.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The roots of Abrus precatorius are collected, washed, shade-dried, and then coarsely powdered.[7]

-

Extraction: The powdered root material is extracted with methanol at room temperature for several days. The extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.[7][8]

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel.[8]

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of more polar solvents like chloroform and ethyl acetate.[9]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[8]

-

Purification: Fractions rich in this compound are combined and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

Workflow for MTT Assay

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a solvent control group) and incubated for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) value is determined.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-proliferative properties.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects. Studies have shown that it can suppress the release of inflammatory mediators, such as histamine, from mast cells. This action is crucial as mast cell degranulation is a key event in the initiation of inflammatory responses. Furthermore, this compound has been observed to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Anti-proliferative Activity

This compound has also been shown to possess cytotoxic activity against various cancer cell lines. While the precise signaling pathways for this compound are still under investigation, related quinone compounds are known to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, such as the JNK pathway.

Generalized Anti-proliferative Signaling Pathway for Quinones

Caption: Generalized apoptotic pathway induced by quinone compounds.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. This guide has consolidated the available information on its physical and chemical properties, along with methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical development. The detailed protocols and pathway diagrams provided herein are intended to facilitate and inspire future investigations into this intriguing isoflavanquinone.

References

- 1. This compound | C19H20O7 | CID 172847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. jipb.net [jipb.net]

- 4. scielo.br [scielo.br]

- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. ijcrcps.com [ijcrcps.com]

- 8. ijsra.net [ijsra.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Preliminary Biological Screening of Abruquinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has demonstrated a range of promising biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory, antiproliferative, and antiallergic properties. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes putative signaling pathways and experimental workflows to support further research and development of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a member of the isoflavanquinone class of compounds, has emerged as a molecule of interest due to its significant biological effects observed in preclinical studies. This guide aims to consolidate the existing data on the initial biological evaluation of this compound to facilitate a deeper understanding of its potential as a lead compound for drug discovery.

Biological Activities of this compound

The primary biological activities of this compound that have been investigated include anti-inflammatory, antiproliferative, and antiallergic effects.

Anti-inflammatory and Antiallergic Activity

This compound has been shown to possess potent anti-inflammatory and antiallergic properties. Its mechanism is believed to involve the inhibition of inflammatory mediator release from mast cells and neutrophils, as well as the suppression of plasma extravasation.

Antiproliferative and Cytotoxic Activity

Preliminary studies have indicated that this compound and related isoflavanquinones exhibit cytotoxic effects against various cancer cell lines. The precise mechanism of this activity is still under investigation but is thought to involve the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary biological screening of this compound and its related compounds.

Table 1: Anti-inflammatory and Antiallergic Activities of Abruquinones

| Assay | Target/Cell Line | Compound | IC₅₀ | Reference |

| Superoxide Formation Inhibition | Rat Neutrophils | This compound | < 0.3 µg/mL | |

| β-Glucuronidase Release Inhibition | Rat Neutrophils | This compound | < 1.0 µg/mL | |

| Lysozyme Release Inhibition | Rat Neutrophils | This compound | < 1.0 µg/mL | |

| β-Glucuronidase Release Inhibition | Mast Cells | This compound | < 1.0 µg/mL | |

| Histamine Release Inhibition | Mast Cells | This compound | < 1.0 µg/mL | |

| Platelet Aggregation (Arachidonic Acid-induced) | Rabbit Platelets | This compound | < 5.0 µg/mL | |

| Platelet Aggregation (Collagen-induced) | Rabbit Platelets | This compound | < 5.0 µg/mL |

Table 2: Antiproliferative Activity of Abruquinones

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| CAL-27 | Oral Squamous Carcinoma | Abruquinone M | 6.48 | [1][2] |

| CAL-27 | Oral Squamous Carcinoma | Abruquinone N | 5.26 | [1][2] |

| Caco-2 | Colorectal Adenocarcinoma | Abruquinone M | 15.79 | [1][2] |

| Caco-2 | Colorectal Adenocarcinoma | Abruquinone N | 10.33 | [1][2] |

| NCI-H460 | Non-Small Cell Lung Cancer | Abruquinone M | 31.33 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., CAL-27, Caco-2, NCI-H460)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay: Mast Cell Degranulation

This protocol outlines a method to assess the inhibitory effect of this compound on mast cell degranulation.

Materials:

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

-

Tyrode's buffer or other suitable buffer

-

Compound 48/80 (degranulation-inducing agent)

-

This compound stock solution

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate rat peritoneal mast cells or culture a mast cell line. Wash and resuspend the cells in buffer.

-

Pre-incubation: Pre-incubate the mast cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Degranulation Induction: Add Compound 48/80 to induce degranulation. Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant.

-

β-Hexosaminidase Assay: Add the supernatant to a new plate containing the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate. Incubate for 60-90 minutes at 37°C.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the control (cells treated with Compound 48/80 alone).

In Vivo Anti-inflammatory Assay: Paw Edema Model

This protocol describes a common in vivo method to evaluate the anti-inflammatory effects of this compound.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under full investigation, its effects on mast cell degranulation suggest an interaction with intracellular signaling cascades that regulate inflammatory responses. The following diagrams illustrate a putative signaling pathway for mast cell degranulation and a general workflow for screening natural products for biological activity.

Caption: Putative signaling pathway of mast cell degranulation and the inhibitory action of this compound.

Caption: General experimental workflow for the biological screening of a natural product like this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals its potential as a lead compound for the development of novel anti-inflammatory, antiallergic, and anticancer agents. The data presented in this guide provide a solid foundation for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. More extensive in vivo studies are warranted to evaluate its efficacy, pharmacokinetic profile, and safety in relevant disease models. Furthermore, structure-activity relationship (SAR) studies of this compound and its analogs could lead to the design of more potent and selective therapeutic candidates.

References

Abruquinone A: A Comprehensive Technical Guide to its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a natural isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Pharmacological Activities

This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, antibacterial, and anti-urease effects. The following sections detail the quantitative data and experimental protocols associated with each of these activities.

Anti-inflammatory and Antiallergic Activity

This compound exhibits potent anti-inflammatory and antiallergic properties by inhibiting the release of key inflammatory mediators from mast cells and neutrophils, and by reducing plasma extravasation.

| Activity | Assay | Target/Cell Line | IC50 Value | Reference |

| Inhibition of Peroxide Formation | Peroxide formation inhibition assay | - | < 0.3 µg/mL | [1] |

| Inhibition of Histamine Release | Mast cell degranulation assay | Mast cells | < 1 µg/mL | [1] |

| Inhibition of β-glucuronidase Release | Mast cell degranulation assay | Mast cells | < 1 µg/mL | [1] |

| Inhibition of Lysozyme Release | Neutrophil degranulation assay | Rat neutrophilic cells | < 1 µg/mL | [1] |

| Inhibition of Neutrophilic Cell Activity | Not specified | Rat neutrophilic cells | < 1 µg/mL | [1] |

Inhibition of Histamine and β-glucuronidase Release from Mast Cells

-

Cell Preparation: Rat peritoneal mast cells are isolated and purified.

-

Assay Procedure:

-

The purified mast cells are pre-incubated with varying concentrations of this compound.

-

Degranulation is induced by adding compound 48/80.[1]

-

The cell suspension is then centrifuged to separate the supernatant from the cells.

-

The supernatant is collected to measure the amount of released histamine and β-glucuronidase.

-

Histamine levels are typically quantified using a fluorometric assay, while β-glucuronidase activity is measured using a colorimetric assay with a suitable substrate.

-

-

Data Analysis: The percentage of inhibition of mediator release is calculated by comparing the results from this compound-treated cells to untreated (control) cells. The IC50 value is determined from the dose-response curve.

Plasma Extravasation Inhibition Assay

-

Animal Model: Male ICR mice are used.

-

Assay Procedure:

-

Plasma extravasation is induced in the mouse ear by the administration of inflammatory mediators such as histamine, serotonin, bradykinin, or substance P.

-

This compound is administered to the mice prior to the induction of inflammation.

-

Evans blue dye is injected intravenously to quantify the extent of plasma leakage into the ear tissue.

-

After a specific time, the ear tissue is collected, and the extravasated Evans blue dye is extracted.

-

-

Data Analysis: The amount of extracted dye is quantified spectrophotometrically, and the percentage of inhibition of plasma extravasation is calculated by comparing the this compound-treated group to the vehicle-treated control group.

Anticancer Activity

This compound has demonstrated cytotoxic effects against specific human breast cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| AU565 | Breast Cancer | 23.13 | |

| MDA-MB-231 | Breast Cancer | 9.05 |

-

Cell Culture: Human breast cancer cell lines (AU565 and MDA-MB-231) are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

References

comprehensive literature review on Abruquinone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a naturally occurring isoflavanquinone, a class of secondary metabolites known for their diverse biological activities. First isolated from the roots of Abrus precatorius, a plant used in various traditional medicine systems, this compound has emerged as a molecule of significant interest for its potent anti-inflammatory, cytotoxic, and anti-urease properties.[1] As a member of the quinone family, its chemical structure is foundational to its mechanism of action, which often involves complex cellular interactions. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is characterized by a core isoflavan structure fused to a benzoquinone moiety. Its specific stereochemistry and methoxy substitutions are key to its biological function.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | PubChem CID 172847 |

| Molecular Weight | 360.37 g/mol | PubChem CID 172847 |

| IUPAC Name | 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem CID 172847 |

| CAS Number | 71593-10-7 | PubChem CID 172847 |

| Class | Isoflavanquinone | [2] |

| Natural Source | Roots of Abrus precatorius Linn (Fabaceae) | [1][3] |

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities. The following sections summarize the key findings, with quantitative data presented for direct comparison.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against specific breast cancer cell lines.[1] The compound demonstrates significant inhibitory effects, suggesting a potential role as a scaffold for anticancer drug development.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| AU565 | Breast Cancer (HER2+) | 23.13 | [1] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 9.05 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | >16 (Most active among tested compounds) | [4] |

Anti-inflammatory Activity

The most extensively studied property of this compound is its anti-inflammatory effect. It acts by inhibiting plasma extravasation and suppressing the release of inflammatory mediators from mast cells.[2]

| Assay | Model | Effect | IC₅₀ / Inhibition | Reference |

| Peroxide Formation | In vitro | Inhibition | < 0.3 µg/mL | [5] |

| β-glucuronidase Release | Rat Neutrophils / Mast Cells | Inhibition | < 1 µg/mL | [5] |

| Lysozyme Release | Rat Neutrophils / Mast Cells | Inhibition | < 1 µg/mL | [5] |

| Histamine Release | Rat Mast Cells | Inhibition | < 1 µg/mL | [5] |

| Plasma Extravasation | Mice (various inducers) | Reduction | - | [2] |

| ROS Production | Human Whole Blood Phagocytes | Significant Inhibition | - | [4] |

| TNF-α Production | In vitro | Significant Inhibition | - | [4] |

Other Activities

Beyond its anticancer and anti-inflammatory roles, this compound has shown efficacy as an anti-urease and antileishmanial agent.

| Activity | Target/Organism | IC₅₀ | Reference |

| Anti-urease | Urease Enzyme | 35.2 µM | [1] |

| Antileishmanial | Leishmania major | 6.35 µg/mL | [6] |

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is attributed to its ability to stabilize mast cells.[2] By preventing their degranulation, it inhibits the release of key inflammatory mediators like histamine and β-glucuronidase. This action effectively suppresses the vascular permeability changes that lead to edema and plasma extravasation.[2] The cytotoxic mechanism against cancer cells is likely linked to its quinone structure, which can participate in redox cycling to generate reactive oxygen species (ROS) and induce apoptosis, though the precise pathways remain to be fully elucidated.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental procedures used in the study of this compound.

Isolation of this compound from Abrus precatorius

The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

-

Preparation : The roots of Abrus precatorius are washed, dried in the shade, and ground into a coarse powder.[1]

-

Extraction : The powdered material is extracted with methanol using either cold maceration for several days or a Soxhlet apparatus for continuous extraction.[1]

-

Concentration : The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation : The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on polarity.

-

Chromatography : The targeted fraction (typically ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Purification : Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Cytotoxicity Assay (Breast Cancer Cell Lines)

The antiproliferative activity of this compound was determined using a standard cell viability assay.

-

Cell Culture : AU565 and MDA-MB-231 breast cancer cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment : Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (dissolved in DMSO and diluted in media) for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment : Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

IC₅₀ Calculation : The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

In Vivo Anti-inflammatory Assay (Compound 48/80-Induced Ear Edema)

This assay evaluates the ability of a compound to inhibit acute inflammatory edema.

-

Administration : Test animals are pre-treated with this compound (administered orally or intraperitoneally) one hour before the inflammatory challenge. A control group receives the vehicle only.

-

Induction of Edema : A solution of Compound 48/80 (a mast cell degranulator) is injected intradermally into the dorsal side of one ear. The contralateral ear receives saline as a control.[7][9]

-

Measurement : The thickness of both ears is measured using a digital micrometer at baseline and at set time points after the challenge (e.g., 40 minutes to 24 hours).

-

Analysis : The degree of edema is calculated as the difference in ear thickness between the treated and control ears. The percentage inhibition by this compound is determined by comparing the edema in the treated group to the vehicle control group.[7]

In Vitro Histamine Release Assay (Rat Peritoneal Mast Cells)

This assay quantifies the ability of a compound to inhibit mast cell degranulation.[10]

-

Mast Cell Isolation : Peritoneal mast cells are harvested from Sprague-Dawley rats by peritoneal lavage with a buffered salt solution. The cells are purified and suspended in the buffer.[11][12]

-

Pre-incubation : The isolated mast cells are pre-incubated with various concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.

-

Stimulation : Degranulation is induced by adding a secretagogue such as Compound 48/80.[10][13]

-

Termination and Lysis : The reaction is stopped by placing the tubes on ice. The cells are then lysed to release any remaining histamine.

-

Histamine Quantification : The amount of histamine released into the supernatant is measured, typically by a spectrofluorometric method involving condensation with o-phthaldialdehyde (OPT).[10][13]

-

Analysis : The percentage of histamine release is calculated relative to the total histamine content (supernatant + cell lysate). The inhibitory effect of this compound is determined by comparing it to the stimulated control.

Synthesis and Future Directions

To date, a total synthesis of this compound has not been reported in the literature. Research into the synthesis of related quinone-based natural products often employs strategies like Diels-Alder reactions or late-stage C-H functionalization to construct the core scaffold.[9] The development of a synthetic route to this compound would be a significant advancement, enabling the production of larger quantities for advanced preclinical testing and the generation of novel analogs for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways involved in its anticancer activity.

-

Conducting in vivo studies to validate its efficacy and assess its pharmacokinetic and safety profiles.

-

Developing a total synthesis to facilitate SAR studies and the creation of more potent and selective derivatives.

-

Exploring its potential in combination therapies for both cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. t27.ir [t27.ir]

- 6. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The mast cell activator compound 48/80 is safe and effective when used as an adjuvant for intradermal immunization with Bacillus anthracis protective antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. MAST CELL DEGRANULATION AND HISTAMINE RELEASE OBSERVED IN A NEW IN VITRO SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Properties of hydrogen peroxide-induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Abruquinone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a natural isoflavanquinone isolated from the roots of Abrus precatorius L., a plant known for its traditional medicinal uses and its toxicity. While the primary toxic component of Abrus precatorius is the toxalbumin abrin, the biological activities of its other constituents, such as this compound, are of significant interest to researchers. This technical guide provides a detailed overview of the known biological and potential toxicological effects of this compound based on existing scientific research.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound, which are pertinent to understanding its potential pharmacological and toxicological effects.

Table 1: Inhibitory Effects of this compound on Neutrophil Respiratory Burst and Related Pathways

| Parameter | Test System | Stimulant | IC50 Value | Reference |

| Superoxide Anion (O₂⁻) Generation | Rat Neutrophils | fMLP + Cytochalasin B | 0.33 ± 0.05 µg/mL | [1] |

| Superoxide Anion (O₂⁻) Generation | Rat Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | 0.49 ± 0.04 µg/mL | [1] |

| Transient Elevation of [Ca²⁺]i | Rat Neutrophils (in the absence of extracellular Ca²⁺) | fMLP | 7.8 ± 0.2 µg/mL | [1] |

| Inositol Trisphosphate (IP₃) Generation | Rat Neutrophils | fMLP | 10.6 ± 2.0 µg/mL | [1] |

| Phosphatidic Acid (PA) Formation | Rat Neutrophils | fMLP/CB | 2.2 ± 0.6 µg/mL | [1] |

| Phosphatidylethanol (PEt) Formation | Rat Neutrophils | fMLP/CB | 2.5 ± 0.3 µg/mL | [1] |

| O₂⁻ Generation in Particulate NADPH Oxidase | PMA-activated Neutrophil Particulate Fraction | - | 0.6 ± 0.1 µg/mL | [1] |

| Iodonitrotetrazolium (INT) Violet Reduction | Arachidonic Acid (AA)-activated Cell-free System | - | 1.5 ± 0.2 µg/mL | [1] |

Table 2: Anti-inflammatory Effects of this compound

| Activity | Test System | Effect | Reference |

| Inhibition of Histamine Release | Isolated Rat Peritoneal Mast Cells | Suppression of compound 48/80-induced histamine release | [2] |

| Inhibition of β-glucuronidase Release | Isolated Rat Peritoneal Mast Cells | Suppression of compound 48/80-induced β-glucuronidase release | [2] |

| Reduction of Plasma Extravasation | Mouse Ear Edema | Suppression of histamine-, serotonin-, bradykinin-, and substance P-induced plasma extravasation | [2] |

| Reduction of Edema | Mouse Hind-paw | Suppression of polymyxin B-induced edema | [2] |

Experimental Protocols

Inhibition of Superoxide Anion (O₂⁻) Generation in Rat Neutrophils

Source: Cellular localization of the inhibitory action of this compound against respiratory burst in rat neutrophils.[1]

Methodology:

-

Neutrophil Isolation: Peritoneal neutrophils were collected from male Wistar rats 4 hours after an intraperitoneal injection of 1.5% (w/v) sodium caseinate. The cells were washed and suspended in a buffered salt solution.

-

Assay Principle: The generation of superoxide anion was measured as the superoxide dismutase-inhibitable reduction of ferricytochrome c.

-

Procedure:

-

Neutrophils were pre-incubated with varying concentrations of this compound or the vehicle control.

-

The reaction was initiated by adding a stimulant (fMLP plus cytochalasin B or PMA).

-

The change in absorbance at 550 nm was monitored continuously.

-

The IC50 value was calculated from the concentration-response curve.

-

Inhibition of Histamine and β-glucuronidase Release from Rat Peritoneal Mast Cells

Source: Inhibition of Plasma Extravasation by this compound, a Natural Isoflavanquinone Isolated From Abrus Precatorius.[2]

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells were collected from male Wistar rats by peritoneal lavage. The cells were purified by density gradient centrifugation.

-

Assay Principle: The amount of histamine and β-glucuronidase released into the supernatant after stimulation was quantified.

-

Procedure:

-

Purified mast cells were pre-incubated with different concentrations of this compound.

-

The cells were then stimulated with compound 48/80 to induce degranulation.

-

The reaction was stopped by centrifugation.

-

Histamine content in the supernatant was determined by a fluorometric assay.

-

β-glucuronidase activity in the supernatant was measured using p-nitrophenyl-β-D-glucuronide as a substrate.

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to interfere with specific signaling pathways, primarily related to inflammation and cellular oxidative burst.

Inhibition of Neutrophil Respiratory Burst

This compound inhibits the production of superoxide anions in neutrophils by targeting multiple points in the activation cascade. This includes the blockade of phospholipase C (PLC) and phospholipase D (PLD) pathways, which are crucial for the activation of protein kinase C (PKC) and subsequent assembly of the NADPH oxidase complex. Furthermore, it directly suppresses the function of NADPH oxidase by interrupting electron transport.[1]

Figure 1: Proposed mechanism of this compound in inhibiting neutrophil respiratory burst.

Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are mediated, at least in part, by stabilizing mast cells and preventing the release of pro-inflammatory mediators such as histamine and β-glucuronidase. It also reduces vascular permeability induced by various inflammatory agents.[2]

Figure 2: Overview of the anti-inflammatory action of this compound.

Genotoxicity and Systemic Toxicity Profile

A comprehensive search of the scientific literature, including toxicology databases and patent records, did not yield specific studies on the genotoxicity (e.g., Ames test, chromosomal aberration assays) or systemic toxicity (acute, sub-chronic, or chronic) of isolated this compound.

The toxicity of the parent plant, Abrus precatorius, is well-documented and primarily attributed to the toxalbumin abrin. While extracts of the plant have been evaluated for toxicity, these studies do not allow for the specific toxicological effects of this compound to be discerned.

Given that this compound is a quinone-containing compound, a general understanding of the toxicology of quinones may be relevant. Quinones are known to be electrophilic and can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress. Some quinones have been shown to be mutagenic and cytotoxic. However, without specific data for this compound, any such considerations remain speculative.

Conclusion and Future Directions

The currently available data suggests that this compound possesses significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of neutrophil respiratory burst and mast cell degranulation. The IC50 values for these activities are in the low microgram per milliliter range, indicating potent biological effects.

However, the lack of a comprehensive toxicological profile for this compound represents a significant knowledge gap. To enable further development of this compound for any potential therapeutic application, a thorough toxicological evaluation is imperative. This should include:

-

Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity.

-

Genotoxicity and mutagenicity assays , such as the Ames test, in vitro and in vivo micronucleus tests, and chromosomal aberration assays, to assess its potential to cause genetic damage.

-

Safety pharmacology studies to evaluate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Researchers and drug development professionals are strongly advised to conduct these essential toxicological studies before proceeding with further preclinical or clinical investigations of this compound.

References

An In-depth Technical Guide to Abruquinones: From Isolation to Biological Activity

This technical guide provides a comprehensive overview of a specific class of isoflavanquinones known as abruquinones, isolated from the roots of Abrus precatorius. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of these natural compounds.

Core Chemical Structures

Abruquinones are a series of isoflavanquinones characterized by a chromane ring system linked to a benzoquinone moiety. The specific congeners—A, B, D, E, F, and G—differ in their substitution patterns, primarily in the number and position of methoxy and hydroxyl groups on both the chromane and quinone rings. The structures of these compounds have been elucidated using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Below are the IUPAC names and chemical formulas for Abruquinones A and B, which are well-characterized in publicly available databases. The structures of D, E, F, and G have been reported in the literature, and their characterization relies on detailed spectroscopic analysis.[2]

-

Abruquinone A: 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione (C₁₉H₂₀O₇)[3]

-

Abruquinone B: 2,3-dimethoxy-5-[(3S)-6,7,8-trimethoxy-3,4-dihydro-2H-chromen-3-yl]cyclohexa-2,5-diene-1,4-dione (C₂₀H₂₂O₈)[4]

Quantitative Data on Biological Activity

Abruquinones have demonstrated a range of biological activities, most notably antiproliferative and anti-inflammatory effects. The following tables summarize the available quantitative data (IC₅₀ values) for these activities. It is important to note that the data is compiled from different studies and direct comparison may be limited by variations in experimental conditions.

Table 1: Antiproliferative Activity of Abruquinones (IC₅₀ in µM) [1][5]

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | AU565 (Breast Cancer) | 23.13 |

| Abruquinone B | MDA-MB231 (Breast Cancer) | 9.05 |

| Abruquinone B | CAL-27 (Oral Cancer) | 1.27 ± 0.07 |

| Abruquinone B | Caco-2 (Colon Cancer) | 10.33 ± 0.22 |

| Abruquinone B | NCI-H460 (Lung Cancer) | 0.79 ± 0.22 |

Table 2: Anti-inflammatory Activity of Abruquinones (IC₅₀ in µM) [2][6]

| Compound | Assay | IC₅₀ (µM) |

| This compound | Superoxide Formation | < 0.3 µg/mL |

| Abruquinone B | Superoxide Formation | < 0.3 µg/mL |

| Abruquinone D | Superoxide Formation | < 0.3 µg/mL |

| Abruquinone F | Superoxide Formation | < 0.3 µg/mL |

| This compound | β-glucuronidase and lysozyme release (rat neutrophils) | < 1 µg/mL |

| Abruquinone B | β-glucuronidase and lysozyme release (rat neutrophils) | < 1 µg/mL |

| Abruquinone D | β-glucuronidase and lysozyme release (rat neutrophils) | < 1 µg/mL |

| Abruquinone F | β-glucuronidase and lysozyme release (rat neutrophils) | < 1 µg/mL |

| This compound | β-glucuronidase and histamine release (mast cells) | < 1 µg/mL |

| Abruquinone B | β-glucuronidase and histamine release (mast cells) | < 1 µg/mL |

| Abruquinone D | β-glucuronidase and histamine release (mast cells) | < 1 µg/mL |

| Abruquinone F | β-glucuronidase and histamine release (mast cells) | < 1 µg/mL |

Experimental Protocols

Isolation and Purification of Abruquinones

The following is a generalized workflow for the isolation and purification of abruquinones from the roots of Abrus precatorius, based on methodologies described in the literature.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H20O7 | CID 172847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Abruquinone B | C20H22O8 | CID 3009614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent antiplatelet, anti-inflammatory and antiallergic isoflavanquinones from the roots of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for extraction and purification of Abruquinone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A is a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius.[1] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory properties.[2][3][4] Research has demonstrated that this compound can suppress the release of inflammatory mediators such as histamine and β-glucuronidase from mast cells, suggesting its potential as a therapeutic agent for inflammatory and allergic conditions.[2] These application notes provide a detailed protocol for the extraction and purification of this compound, as well as an overview of its known biological effects and proposed mechanism of action.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₇ |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |

| CAS Number | 71593-10-7 |

Experimental Protocols

Protocol 1: Extraction of this compound from Abrus precatorius Roots

This protocol outlines the general steps for the extraction of this compound from the dried roots of Abrus precatorius.

Materials:

-

Dried and powdered roots of Abrus precatorius

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethyl acetate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Plant Material Preparation: The roots of Abrus precatorius should be thoroughly washed, dried in a shaded area, and then pulverized into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered root material in a 1:1 mixture of dichloromethane and methanol at room temperature.[5]

-

Alternatively, an ethyl acetate extraction can be performed, which has also been shown to yield various abruquinones.[3]

-

The extraction process should be carried out for a sufficient duration (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction of the phytochemicals.

-

-

Filtration and Concentration:

-

Filter the extract to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.[5]

-

-

Solvent Partitioning (Optional but Recommended):

-

The crude extract can be further fractionated by sequential solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract enriched with this compound

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reverse-phase HPLC column

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Spectroscopic instruments for structure elucidation (NMR, MS)

Procedure:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and further purify them using preparative or semi-preparative reverse-phase HPLC.[5]

-

A typical mobile phase would be a gradient of acetonitrile and water.[5]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Verification:

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory activity by inhibiting the degranulation of mast cells.[2] Mast cell degranulation is a critical event in allergic and inflammatory responses, leading to the release of histamine and other pro-inflammatory mediators. The proposed mechanism of action for this compound involves the suppression of this process.

Caption: Proposed inhibitory pathway of this compound on mast cell degranulation.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activities of other abruquinones isolated from Abrus precatorius against various cancer cell lines, providing context for the potential bioactivity of this class of compounds.[4]

| Compound | Cell Line | IC₅₀ (µM) |

| Abruquinone M | CAL-27 (Oral) | 6.48 |

| Caco-2 (Colon) | 15.79 | |

| NCI-H460 (Lung) | 31.33 | |

| Abruquinone N | CAL-27 (Oral) | 5.26 |

| Caco-2 (Colon) | 10.33 |

Experimental Workflow Diagram

The overall workflow for the extraction and purification of this compound is depicted in the diagram below.

Caption: Workflow for this compound extraction and purification.

References

- 1. jipb.net [jipb.net]

- 2. Inhibition of plasma extravasation by this compound, a natural isoflavanquinone isolated from Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavanquinones from Abrus precatorius roots with their antiproliferative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemical Synthesis of Abruquinone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest due to its potential biological activities. While a formal total synthesis of this compound has not been explicitly reported in the peer-reviewed literature, a robust and adaptable synthetic strategy has been successfully applied to the synthesis of its close structural analogs, such as Abruquinone B. This document provides a detailed, proposed methodology for the chemical synthesis of this compound, based on established and reliable synthetic transformations. The protocols herein are designed to be a comprehensive guide for researchers aiming to synthesize this compound for further biological evaluation and drug development studies.

Introduction

Isoflavanquinones are a class of natural products characterized by an isoflavan core coupled to a quinone moiety. This compound, with its specific stereochemistry and methoxy substitution pattern, presents a compelling target for chemical synthesis. The development of a reliable synthetic route is crucial for accessing larger quantities of the material than are available from natural sources, enabling thorough investigation of its therapeutic potential. The synthetic approach detailed below is a convergent strategy, involving the coupling of two key fragments followed by transformations to yield the final product.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound is adapted from the successful total synthesis of related isoflavanquinones. The key steps involve the preparation of a substituted 3-chloro-2H-chromene and a protected arylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection and oxidation to furnish the target molecule.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6,7-dimethoxy-2H-chromene

This protocol describes the synthesis of the chromene fragment, a key building block for the isoflavan core.

Workflow Diagram:

Caption: Workflow for the synthesis of the chromene intermediate.

Methodology:

-

Etherification: To a solution of 2,3-dimethoxyphenol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 1,2,3-trichloropropene (1.2 eq) dropwise and stir the reaction mixture at 80 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the aryl 2,3-dichloroallyl ether.

-

Claisen Rearrangement and Cyclization: Heat the purified aryl 2,3-dichloroallyl ether in a high-boiling solvent such as polyethylene glycol 400 (PEG-400) at 230 °C for 1 hour.

-

Final Purification: Cool the reaction mixture and purify directly by column chromatography to obtain 3-chloro-6,7-dimethoxy-2H-chromene.

Quantitative Data (Hypothetical based on analogs):

| Step | Reactants | Product | Yield (%) |

| 1 | 2,3-Dimethoxyphenol, 1,2,3-Trichloropropene | Aryl 2,3-dichloroallyl ether | 85-95 |

| 2 | Aryl 2,3-dichloroallyl ether | 3-Chloro-6,7-dimethoxy-2H-chromene | 70-80 |

Protocol 2: Synthesis of 2,5-Dibenzyloxy-3-methoxyphenylboronic acid

This protocol details the preparation of the boronic acid coupling partner.

Methodology:

-

Bromination and Protection: Start from a commercially available substituted phenol. Protect the hydroxyl groups as benzyl ethers and introduce a bromine atom at the desired position.

-

Lithium-Halogen Exchange: Dissolve the protected bromobenzene derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at the same temperature.

-

Borylation: Add triisopropyl borate (1.5 eq) to the solution and allow the reaction to slowly warm to room temperature overnight.

-

Hydrolysis and Purification: Quench the reaction with aqueous HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude boronic acid can often be used in the next step without further purification.

Quantitative Data (Hypothetical based on analogs):

| Step | Reactants | Product | Yield (%) |

| 1-3 | Protected Bromobenzene, n-BuLi, Triisopropyl borate | 2,5-Dibenzyloxy-3-methoxyphenylboronic acid | 60-70 |

Protocol 3: Total Synthesis of this compound

This protocol describes the final steps to assemble this compound.

Methodology:

-

Suzuki-Miyaura Cross-Coupling: In a reaction vessel, combine 3-chloro-6,7-dimethoxy-2H-chromene (1.0 eq), 2,5-dibenzyloxy-3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water. Heat the mixture at reflux for 12 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the coupled isoflavene intermediate.

-

Hydrogenation: Dissolve the isoflavene intermediate in a solvent like ethanol/ethyl acetate. Add a catalyst, such as 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC). This step reduces the double bond in the chromene ring and removes the benzyl protecting groups.

-

Oxidation: After hydrogenation, filter the catalyst. The resulting hydroquinone is often sensitive to air oxidation. To ensure complete conversion to the quinone, the solution can be stirred under an air atmosphere, or a mild oxidizing agent can be used.

-

Final Purification: Purify the crude this compound by column chromatography to yield the final product.

Quantitative Data (Hypothetical based on analogs):

| Step | Reactants | Product | Yield (%) |

| 1 | Chromene, Boronic Acid | Coupled Isoflavene | 75-85 |

| 2 | Coupled Isoflavene | This compound | 80-90 (over 2 steps) |

Characterization Data of this compound

The synthesized this compound should be characterized and its data compared to the literature values for the natural product.

| Technique | Data |

| Appearance | Yellowish solid |

| Molecular Formula | C₁₉H₂₀O₇ |

| Molecular Weight | 360.36 g/mol |

| ¹H NMR (CDCl₃, ppm) | δ 6.75 (s, 1H), 6.55 (s, 1H), 6.01 (s, 1H), 4.40 (dd, J=10.5, 4.0 Hz, 1H), 4.21 (t, J=10.5 Hz, 1H), 3.98 (s, 3H), 3.87 (s, 3H), 3.86 (s, 3H), 3.82 (s, 3H), 3.30 (m, 1H), 2.95 (m, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 187.9, 182.5, 158.1, 151.7, 147.9, 142.1, 139.8, 138.2, 112.9, 109.8, 101.2, 69.8, 60.9, 56.4, 56.2, 56.1, 38.1, 29.7 |

Note: NMR data is based on reported values for the natural product and may vary slightly based on solvent and instrument.

Conclusion

The provided protocols outline a feasible and efficient pathway for the chemical synthesis of this compound. This synthetic route, leveraging a convergent Suzuki-Miyaura coupling strategy, offers a practical approach for obtaining this natural product in quantities sufficient for detailed biological and pharmacological studies. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity.

Application Notes and Protocols for the Quantification of Abruquinone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Abruquinone A in various samples. The methodologies described are based on established analytical techniques for structurally related quinone and isoflavonoid compounds and should be validated for specific sample matrices.

Introduction to this compound and its Quantification

This compound is a natural isoflavanquinone isolated from Abrus precatorius. It has demonstrated various biological activities, including anti-inflammatory effects by suppressing the release of chemical mediators and preventing changes in vascular permeability[1]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the quantification of complex molecules like this compound from intricate biological matrices.

Analytical Techniques and Protocols

Two primary methods are presented for the quantification of this compound: HPLC-UV and LC-MS/MS. These protocols are based on methods developed for similar anthraquinone and isoflavonoid compounds and should be optimized and validated for this compound analysis in your specific sample type.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex samples, such as plant extracts and in vitro assay solutions.

Experimental Protocol:

a) Sample Preparation (from Plant Material):

-

Extraction: Weigh 1.0 g of powdered, dried plant material. Macerate with 20 mL of methanol at room temperature for 24 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

-

Instrument: Agilent 1100 series HPLC or equivalent, equipped with a photodiode-array detector (PDA).

-

Column: TSK-gel ODS-80Tm column (150 mm x 4.6 mm i.d., 5 µm) or equivalent C18 column[2].

-

Mobile Phase: Isocratic elution with Methanol:2% aqueous Acetic Acid (70:30, v/v)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm[2].

c) Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

d) Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol:

a) Sample Preparation (from Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Final Filtration: Filter through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

-

Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX TripleTOF® 6600)[3].

-

Column: Acquity BEH C18 column (15 cm × 2.1 mm i.d., 1.7 μm particle size)[3].

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.

c) Method Validation: The analytical method should be validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and recovery[4].

Data Presentation

The following table summarizes typical quantitative parameters for the analysis of related anthraquinone compounds using HPLC. These values can serve as a benchmark during the validation of a method for this compound.

| Parameter | HPLC-UV for Rhein and Aloe-emodin[2] | HPLC-UV for 9,10-Anthraquinone[5] |

| Linearity (r²) | > 0.9998 | 0.9991 |

| LOD | Not Reported | 0.178 µg/mL |

| LOQ | Not Reported | 0.594 µg/mL |

| Recovery (%) | 100.3–100.5 | 89.191–94.667 |

| Precision (RSD %) | < 5 | < 2.966 (Intra-day) |

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

Caption: HPLC-UV workflow for this compound quantification.

Caption: LC-MS/MS workflow for this compound quantification.

References

- 1. Inhibition of plasma extravasation by this compound, a natural isoflavanquinone isolated from Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Abruquinone A in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the quinone family, it is recognized for its anti-inflammatory and anti-proliferative activities. These attributes position this compound as a compelling candidate for further investigation in drug discovery and development, particularly in the fields of oncology and immunology.